molecular formula C17H17N5O2 B2374812 (1-methyl-1H-pyrazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 1775483-71-0

(1-methyl-1H-pyrazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2374812
CAS No.: 1775483-71-0
M. Wt: 323.356
InChI Key: HNJBNZIXCHDPEH-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (CAS 1775483-71-0) is a high-value chemical building block with a molecular formula of C17H17N5O2 and a molecular weight of 323.35 . This complex heterocyclic compound integrates three distinct pharmacophores: a 1-methyl-1H-pyrazole, a pyrrolidine, and a 5-phenyl-1,2,4-oxadiazole ring, making it a promising scaffold for medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry, known for its metabolic stability and role as a bioisostere for esters and amides. When incorporated into complex structures like this methanone derivative, the 1,2,4-oxadiazole ring has been identified as a key feature in potent and selective inhibitors of enzymes like Sphingosine Kinase 2 (SphK2) . SphK2 is an important metabolic enzyme involved in sphingosine-1-phosphate (S1P) signaling, a pathway critical in cancer, inflammation, and neurological disorders . Furthermore, structurally related compounds featuring the pyrrolidin-1-yl-methanone core and aryl heterocycles have shown potent activity as selective antagonists for various receptors, including the NK-3 receptor and Orexin receptors . This suggests potential applications in researching disorders related to these pathways, such as neurological conditions and sleep disorders. The presence of the pyrazole nucleus is of particular significance, as this heterocycle is a component of numerous pharmacologically active agents across diverse therapeutic categories, including anti-inflammatory, antipsychotic, anti-obesity, and antidepressant drugs . This compound is supplied for research purposes as a key intermediate for developing novel bioactive molecules. It is ideal for investigating structure-activity relationships (SAR), probing biological mechanisms, and building screening libraries. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(2-methylpyrazol-3-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-21-14(7-9-18-21)17(23)22-10-8-13(11-22)15-19-16(24-20-15)12-5-3-2-4-6-12/h2-7,9,13H,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJBNZIXCHDPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-methyl-1H-pyrazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a hybrid molecule that combines the biological properties of pyrazole and oxadiazole moieties. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N5O2C_{17}H_{17}N_{5}O_{2} with a molecular weight of approximately 323.36 g/mol. The structure features a pyrazole ring and an oxadiazole ring linked through a pyrrolidine unit, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have demonstrated significant inhibitory effects against various cancer cell lines. A notable study indicated that derivatives of 1,2,4-oxadiazole exhibited IC50 values ranging from 92.4 µM against multiple human cancer cell lines such as colon adenocarcinoma and lung adenocarcinoma . The mechanism of action often involves the inhibition of key enzymes related to cancer progression, including histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

Anti-inflammatory Activity

The presence of the pyrazole moiety in the compound is associated with anti-inflammatory properties. Research has shown that pyrazole derivatives can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) . The specific compound's ability to modulate these pathways remains an area for further investigation.

Antimicrobial Activity

The antimicrobial properties of compounds containing oxadiazole and pyrazole rings have been documented extensively. Studies indicate that these compounds can exhibit potent antibacterial and antifungal activities, potentially due to their ability to disrupt microbial cell membranes or inhibit vital metabolic pathways . For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer activity of 1,2,4-oxadiazole derivatives, a compound structurally related to this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results showed that it significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

Another research effort investigated the anti-inflammatory mechanism of pyrazole derivatives. The study revealed that these compounds could effectively inhibit the expression of COX enzymes and reduce the production of inflammatory mediators in vitro. This supports the hypothesis that the compound may serve as a therapeutic agent in managing inflammatory diseases.

Scientific Research Applications

Biological Activities

2.1 Antimicrobial Activity

Research has indicated that derivatives of pyrazole and oxadiazole compounds possess notable antimicrobial properties. For instance, compounds featuring the pyrazole ring have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal activity . The incorporation of the oxadiazole moiety is believed to enhance these properties due to its ability to interact with microbial enzymes.

2.2 Anti-inflammatory Effects

Studies have demonstrated that certain pyrazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX) involved in the inflammatory process. This suggests that (1-methyl-1H-pyrazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone could be explored as a potential anti-inflammatory agent .

2.3 Anticancer Potential

The compound's structure allows it to interact with various biological targets implicated in cancer progression. Preliminary studies have suggested that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Synthesis of the Oxadiazole Moiety : Employing methods such as cyclization reactions involving carboxylic acids or their derivatives.
  • Coupling Reactions : Final assembly through coupling reactions to form the target compound.

These synthetic approaches are crucial for developing derivatives with enhanced biological activities.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a recent study, a series of pyrazole and oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity against common pathogens. The results indicated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anti-inflammatory Activity Assessment

Another study focused on assessing the anti-inflammatory potential of synthesized pyrazole derivatives using in vitro models of inflammation. The findings suggested that these compounds effectively reduced pro-inflammatory cytokine levels, indicating their potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Key Structural Analogues from Literature

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Key Substituents Notable Properties Reference
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-thiophene methanone Amino, hydroxy, cyano groups Potential electronic modulation via cyano group
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) Dihydropyrazole-indole-pyridine methanone Indole, phenyl, pyridine Enhanced aromatic stacking capabilities
3-(2-Phenyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyridine-5(2H)-one (3b) Triazole-pyrazolopyridine methanone Triazole, pyrazolopyridine High yield (97%), defined melting point (100–102°C)
[3-(2-Methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone Dihydropyrazole-pyridine methanone 2-Methylphenyl, pyridine Structural flexibility for ligand-receptor interactions

Functional Group Analysis

  • Pyrazole vs. Triazole : The target’s pyrazole (two adjacent nitrogen atoms) may offer different hydrogen-bonding profiles compared to triazole-containing analogues (e.g., compound 3b), which have three nitrogen atoms and higher polarity .
  • Oxadiazole vs.
  • Pyrrolidine vs.

Methodological Considerations for Similarity Assessment

Compound similarity metrics (e.g., Tanimoto coefficients) depend on structural descriptors like pharmacophores and functional groups. The target’s unique combination of pyrazole, oxadiazole, and pyrrolidine may render it dissimilar to simpler analogues (e.g., 7a) but closer to multi-heterocyclic systems (e.g., 3b) .

Q & A

Q. Advanced Research Focus

  • X-ray Crystallography : Determines dihedral angles between the pyrazole, oxadiazole, and pyrrolidine rings, critical for understanding steric interactions (e.g., angles ~16–52° observed in similar pyrazole-pyrrolidine systems) .
  • NMR Analysis : ¹H/¹³C NMR identifies regiochemical outcomes, particularly for oxadiazole substitution patterns. NOESY confirms spatial proximity of methyl groups on pyrazole and pyrrolidine .
  • HPLC-PDA/MS : Validates purity (>95%) and detects byproducts like unreacted oxadiazole precursors .

What biological activity mechanisms are proposed for this compound, and how do structural features influence target binding?

Q. Advanced Research Focus

  • Mechanistic Insights : The oxadiazole moiety may act as a hydrogen-bond acceptor, while the pyrazole’s methyl group enhances lipophilicity. Computational docking suggests interactions with kinase ATP-binding pockets .
  • Bioactivity Data : In vitro studies on analogous compounds show IC₅₀ values of 0.5–10 µM against cancer cell lines (e.g., MCF-7), linked to oxadiazole-mediated apoptosis .
  • Structure-Activity Relationship (SAR) : Substitution at the phenyl group (e.g., electron-withdrawing groups) improves potency, whereas bulkier pyrrolidine substituents reduce membrane permeability .

How does pH and temperature affect the stability of this compound during biological assays?

Q. Basic Research Focus

  • pH Stability : The oxadiazole ring is stable at pH 5–9 but hydrolyzes under strongly acidic/basic conditions (pH <3 or >11), forming carboxylic acid byproducts .
  • Thermal Stability : Decomposition occurs above 150°C (TGA data), requiring storage at –20°C in inert atmospheres .
  • Assay Compatibility : Use neutral buffers (PBS, pH 7.4) for cell-based studies to prevent degradation .

How should researchers address contradictions in reported bioactivity data across studies?

Q. Advanced Research Focus

  • Batch Variability : Impurities >2% (e.g., unreacted pyrrolidine) can skew IC₅₀ values. Quantify via HPLC and standardize synthesis protocols .
  • Assay Conditions : Discrepancies in cell viability assays (MTT vs. resazurin) may arise from compound interference with tetrazolium salts. Use orthogonal assays (e.g., flow cytometry) .
  • Target Selectivity : Off-target effects (e.g., CYP450 inhibition) reported in structurally similar compounds necessitate kinase profiling panels .

What coordination chemistry applications exist for this compound, given its heterocyclic motifs?

Q. Advanced Research Focus

  • Metal Binding : The pyrazole nitrogen and oxadiazole oxygen can coordinate transition metals (e.g., Cu²⁺, Zn²⁺). Stability constants (log K ~4–6) suggest moderate affinity .
  • Catalytic Applications : Pd complexes of analogous pyrazole-oxadiazole ligands show efficacy in Suzuki-Miyaura coupling (yields >80%) .
  • Spectroscopic Probes : Eu³⁺/Tb³⁺ complexes exhibit luminescence, useful for bioimaging .

What computational strategies are recommended for predicting substituent effects on bioactivity?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects (e.g., HOMO-LUMO gaps ~4 eV for oxadiazole derivatives) .
  • MD Simulations : Simulate binding to EGFR or VEGFR2 over 100 ns trajectories to evaluate dynamic interactions .
  • QSAR Models : Use Hammett σ values for substituents on the phenyl ring to predict logP and bioavailability .

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